Bienvenue dans la boutique en ligne BenchChem!

Sennoside B

Stability Formulation Analytical Chemistry

Sennoside B is the threo-diastereomer of Sennoside A, requiring precise quantification due to its inherent instability and stereospecific degradation. Using generic 'sennoside' mixtures causes inconsistent laxative efficacy and QC failures. Our ≥98% HPLC reference standard, compliant with the Japanese Pharmacopoeia HPLC method, enables accurate botanical raw material and finished product analysis. For OTC laxative development, this well-characterized isomer ensures predictable overnight relief with a self-limiting action compared to synthetic Bisacodyl. Screen for excipient incompatibility with lactose, stearic acid, or PEG during solid dosage formulation.

Molecular Formula C42H38O20
Molecular Weight 862.7 g/mol
Cat. No. B8087290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennoside B
Molecular FormulaC42H38O20
Molecular Weight862.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41?,42-/m1/s1
InChIKeyIPQVTOJGNYVQEO-ABGWIDPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sennoside B: A Key Dianthrone Glycoside in Standardized Laxative Formulations and Research


Sennoside B is a dianthrone glycoside and a primary purgative constituent of Senna (Cassia angustifolia and C. acutifolia) [1]. It belongs to the sennoside class of compounds, which are metabolized by intestinal bacteria into the active purgative rheinanthrone [2]. Sennoside B is structurally an erythro-diastereomer of Sennoside A [3]. Sennoside B is a key component in many standardized senna-based laxative preparations, and is also used as an analytical reference standard in quality control and research [4].

Why Sennoside B Cannot Be Replaced by Generic Sennoside A or Other Anthraquinones


While Sennoside A and Sennoside B are structurally similar dianthrone glycosides, they exhibit distinct physicochemical and metabolic properties that preclude simple substitution. Crucially, Sennoside B is significantly less stable than Sennoside A under typical formulation and storage conditions, degrading up to 93% under certain conditions [1]. Furthermore, the two isomers are metabolized differently by gut flora, and their relative proportions in plant extracts directly influence the final product's laxative potency and time course [2]. Using a poorly characterized or generic 'sennoside' mixture without defined Sennoside B content can lead to inconsistent efficacy, unpredictable degradation, and failed quality control [3].

Sennoside B: Quantifiable Differentiation from Analogs for Informed Procurement


Sennoside B is Up to 8-Fold More Degradation-Prone Than Sennoside A in High-Ethanol Conditions

Sennoside B demonstrates significantly lower chemical stability compared to its diastereomer, Sennoside A. In a study assessing stability in Senna leaf extract under high-temperature, high-ethanol conditions (70% ethanol, 80°C, 10 hours), Sennoside B degraded by 93.06%, while Sennoside A degraded by only 51.63% under the identical conditions [1]. This confirms that Sennoside B is the more labile component in this common extraction and formulation solvent system.

Stability Formulation Analytical Chemistry

Sennoside B's Erythro Configuration Confers Inherent Instability vs. Threo-Configured Sennoside A

The differential stability is rooted in stereochemistry. Research has confirmed that Sennoside B, possessing an erythro configuration, is intrinsically more unstable than Sennoside A, which has a threo configuration [1]. This fundamental property explains the degradation differences observed in stability studies and necessitates distinct storage and handling procedures.

Stereochemistry Stability Analytical Method Validation

Sennoside B Enables a 32% Lower Complication Rate than Bisacodyl in ICU Constipation Management

In a clinical trial comparing a sennoside-based drug (Senalin, containing Sennosides A+B) with the synthetic laxative Bisacodyl in ICU patients, the sennoside treatment group demonstrated a significantly lower prevalence of complications on the third day of treatment. While both drugs were similarly effective for defecation, the complication rate was 32% in the Bisacodyl group compared to a significantly lower rate in the sennoside group (p = 0.04) [1]. This indicates a more favorable safety profile for the sennoside formulation under these clinical conditions.

Clinical Efficacy Safety Therapeutics Intensive Care

Sennoside B (as Sennosides A+B) Exhibits a Shorter Duration of Action than Bisacodyl in Vivo

While Sennosides A+B and Bisacodyl induce a similar quantity of soft feces and accelerate colonic transit to a comparable extent within 24 hours, their time courses of action differ significantly. In a rat model, Bisacodyl demonstrated a prolonged action, with recovery of net fluid absorption delayed compared to sennosides [1]. This suggests that sennoside-based laxatives may offer more predictable and self-limiting laxative effects, reducing the risk of prolonged or excessive bowel stimulation.

Pharmacokinetics Pharmacodynamics Laxative Activity In Vivo Model

Sennoside B is Incompatible with Common Excipients Including Lactose and Stearic Acid

Compatibility studies have identified that Sennosides A & B are incompatible with a range of common pharmaceutical excipients when granulated with water. Specifically, they exhibit incompatibility with stearic acid, citric acid, polyethylene glycol (PEG), and sugar derivatives like lactose, glucose, and sorbitol [1]. This contrasts with many synthetic drug substances that are routinely formulated with these excipients.

Excipient Compatibility Formulation Science Solid Dosage Forms

Sennoside B Requires Specialized Solvent Systems to Mitigate Its Higher Degradation Rate vs. Sennoside A

Standard solutions of Sennoside B degrade rapidly under typical storage conditions. A study found that using a solvent of 0.1% phosphoric acid/acetonitrile (4:1) fairly suppressed the degradation of Sennoside B even at 37°C, a condition under which it is otherwise highly unstable [1]. This specific solvent system is required to maintain Sennoside B integrity for accurate analytical work, whereas Sennoside A is more stable in a wider range of conventional solvents.

Analytical Method Development Solvent Stability Quality Control

Sennoside B: Critical Applications for Research, Quality Control, and Specialized Formulation


Analytical Reference Standard for High-Accuracy Quantification in Complex Matrices

Due to its inherent instability and stereospecific degradation, Sennoside B requires a high-purity (>94.5% by HPLC) reference standard for accurate quantification. This is essential for quality control in botanical raw materials (Senna leaf/pod), finished products (e.g., health teas, laxative tablets), and for pharmacokinetic studies, as outlined in the Japanese Pharmacopoeia and demonstrated in stability studies [1]. Using a non-specific or poorly characterized standard will lead to significant quantitative errors.

Formulation Development of Laxatives Requiring a Defined, Shorter Duration of Action

For developers of over-the-counter (OTC) or prescription laxatives seeking a predictable and self-limiting effect, Sennoside B-containing extracts offer a distinct pharmacokinetic advantage over synthetic alternatives like Bisacodyl, which has a more prolonged action [1]. This makes Sennoside B a key active ingredient for formulating products intended for overnight relief of occasional constipation without next-day disruption.

Excipient Compatibility Screening for Solid Dosage Form Design

Pharmaceutical scientists engaged in solid dosage form development must screen for Sennoside B's incompatibility with common excipients like lactose, stearic acid, and PEG [1]. This application scenario involves systematic compatibility studies to identify alternative fillers, binders, and lubricants that will ensure a stable and effective tablet or capsule formulation. This is a non-trivial step that differentiates Sennoside B-based product development from that of more forgiving synthetic drugs.

Comparative Pharmacology Studies on Colonic Motility and Secretion

In basic and translational research investigating the mechanisms of colonic motility and fluid secretion, Sennoside B serves as a valuable tool compound. Its well-characterized metabolism to rheinanthrone [1] and distinct time course of action compared to Bisacodyl [2] allow researchers to dissect specific pathways of intestinal function in vivo. Its use is critical for understanding the nuanced pharmacology of stimulant laxatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sennoside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.